3,5-dichloro-N-methyl-2-nitroaniline
Overview
Description
3,5-dichloro-N-methyl-2-nitroaniline is an organic compound characterized by the presence of chlorine, methyl, amino, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 3,5-dichloro-N-methyl-2-nitroaniline typically involves the nitration of 1,3-dichlorobenzene with mixed acid, followed by separation from the resulting isomer mixture . Industrial production methods often utilize chlorination and nitration reactions under controlled conditions to ensure high yield and purity . The reaction conditions generally include the use of strong acids like hydrochloric acid or nitric acid, and the process is carried out at specific temperatures to optimize the formation of the desired product .
Chemical Reactions Analysis
3,5-dichloro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and amino derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
3,5-dichloro-N-methyl-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
3,5-dichloro-N-methyl-2-nitroaniline can be compared with other similar compounds, such as:
2,4-Dichloronitrobenzene: Similar in structure but lacks the methylamino group, making it less versatile in certain chemical reactions.
2,6-Dichloro-4-nitroaniline: Contains a nitro group at a different position, leading to different reactivity and applications.
2,4-Disubstituted thiazoles: These compounds have a thiazole ring instead of a benzene ring, resulting in different biological activities and applications.
Biological Activity
3,5-Dichloro-N-methyl-2-nitroaniline is a chemical compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and environmental science. This article explores its mechanisms of action, biological effects, and relevant case studies.
- Chemical Formula : CHClNO
- CAS Number : 113864-63-4
- Molecular Weight : 195.01 g/mol
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates, which may lead to:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities, affecting metabolic pathways.
- Cellular Disruption : It may disrupt cellular processes by interacting with proteins and nucleic acids, leading to altered cellular functions .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated as a potential biochemical probe to study enzyme activities and protein interactions, particularly in microbial systems.
Cytotoxicity
In vitro studies have highlighted the cytotoxic effects of this compound on various cell lines. For instance, it has shown significant cytotoxicity against colon cancer cell lines, with IC values indicating effective inhibition of cell proliferation .
Case Studies and Research Findings
- Anticancer Activity :
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Environmental Impact :
- Investigations into the environmental effects of similar compounds have shown that exposure can lead to inflammatory responses in aquatic organisms. For example, studies on pesticide-induced inflammation reveal that compounds like this compound may contribute to oxidative stress and inflammatory pathways in exposed species .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Cytotoxicity (IC) | Mechanism of Action |
---|---|---|---|
This compound | Yes | Moderate | Enzyme inhibition and reactive intermediate formation |
4,5-Dichloro-2-nitroaniline | Yes | High | Similar mechanism with different structural effects |
4,5-Dichloro-2-methylaniline | Moderate | Low | Less reactive due to methyl substitution |
Properties
IUPAC Name |
3,5-dichloro-N-methyl-2-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-6-3-4(8)2-5(9)7(6)11(12)13/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYUBTZGVZEEAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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